molecular formula C13H9NO B14432935 4-Amino-1H-phenalen-1-one CAS No. 75839-69-9

4-Amino-1H-phenalen-1-one

Cat. No.: B14432935
CAS No.: 75839-69-9
M. Wt: 195.22 g/mol
InChI Key: KCSDZWLMFMMHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-phenalen-1-one is a derivative of phenalenone, an oxygenated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the fourth position of the phenalenone structure.

Preparation Methods

The synthesis of 4-Amino-1H-phenalen-1-one typically involves the introduction of an amino group to the phenalenone core. One common method is the nitration of phenalenone followed by reduction to yield the amino derivative. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-1H-phenalen-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 4-Amino-1H-phenalen-1-one exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light irradiation. As a photosensitizer, it absorbs light energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can induce cell damage and death, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

4-Amino-1H-phenalen-1-one can be compared with other phenalenone derivatives, such as:

Properties

CAS No.

75839-69-9

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4-aminophenalen-1-one

InChI

InChI=1S/C13H9NO/c14-11-6-4-8-2-1-3-10-12(15)7-5-9(11)13(8)10/h1-7H,14H2

InChI Key

KCSDZWLMFMMHRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2)N)C=CC(=O)C3=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.